molecular formula C9H11N3O3S B2913542 [(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea CAS No. 1268035-69-3

[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea

Cat. No.: B2913542
CAS No.: 1268035-69-3
M. Wt: 241.27
InChI Key: SHANQDPCTIFJEZ-VZUCSPMQSA-N
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Description

The compound “[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea” is a complex organic molecule. It is related to a class of compounds that have been synthesized and studied for their potential applications in various fields .


Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is based on a tandem Knoevenagel–Michael protocol .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The compound is involved in multicomponent reactions, which are reactions that involve the formation of multiple bonds in a single operation . These reactions are a promising tool for the creation of diverse molecular structures with enhanced efficiency, reduced waste, and high atom economy .


Physical and Chemical Properties Analysis

The compound forms white crystals . Its melting point is 161–163 °C . The compound’s IR spectrum shows absorption bands at 3032 cm−1 (C-H arom.), 1749 cm−1 (C=O pyrone), 1677 cm−1 (C=O b. acid), 1574 cm−1 (C=C Ar), 1448 cm−1 (C=C Ar), 1374 cm−1 (CH3), 1255 cm−1 (C-O), 756 cm−1 (C-H arom.) .

Properties

IUPAC Name

[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-4-3-6(13)7(8(14)15-4)5(2)11-12-9(10)16/h3,13H,1-2H3,(H3,10,12,16)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHANQDPCTIFJEZ-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC(=S)N)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N/NC(=S)N)/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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